molecular formula C21H26N8O2S2 B4568544 N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide

N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide

Cat. No.: B4568544
M. Wt: 486.6 g/mol
InChI Key: IQRJXXKVPBJAKM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H26N8O2S2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.16201445 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Compounds containing pyrazole, triazole, and thiazole rings are of significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that modifications to these heterocycles can lead to compounds with potent antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies on various pyrazole and triazole derivatives have highlighted their potential in synthesizing new pharmaceuticals with improved efficacy and safety profiles. These compounds often serve as key scaffolds for drug development, targeting a wide range of diseases due to their ability to interact with various biological targets (Aly et al., 2018; Abunada et al., 2008).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds with potential antimicrobial and anticancer activities are a critical area of research. By exploring the reactivity of different functional groups within these heterocyclic frameworks, researchers can develop novel compounds with specific properties. For example, the reaction of N-substituted hydrazinecarbothioamides with various reagents can afford a range of heterocyclic rings, which are then tested for their biological activities. This process not only expands the chemical space of these compounds but also provides insights into their mechanism of action and potential applications in treating various diseases (Abdel-Wahab et al., 2017).

Structural Characterization and Biological Evaluation

The structural characterization of these compounds through spectroscopic and crystallographic techniques is essential for understanding their chemical properties and potential applications. Additionally, evaluating their biological activities against different pathogens and cancer cells allows for the identification of promising candidates for further development into therapeutic agents. The synthesis of pyrazoline derivatives and their subsequent testing for antibacterial and antifungal activities is an example of how chemical synthesis is closely linked with biological evaluation, guiding the development of new drugs (Panchal & Patel, 2012).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O2S2/c1-14-5-7-15(8-6-14)22-20(32)25-23-18(30)13-33-21-26-24-19(17-9-10-28(2)27-17)29(21)12-16-4-3-11-31-16/h5-10,16H,3-4,11-13H2,1-2H3,(H,23,30)(H2,22,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRJXXKVPBJAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=C(N2CC3CCCO3)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide

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